molecular formula CH2F2 B1196922 Difluoromethane CAS No. 75-10-5

Difluoromethane

Cat. No. B1196922
Key on ui cas rn: 75-10-5
M. Wt: 52.023 g/mol
InChI Key: RWRIWBAIICGTTQ-UHFFFAOYSA-N
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Patent
US06156161

Procedure details

HFC-125 that is substantially free of CFC-115 can be produced in a process comprising contacting an HFC-125 precursor and an HFC-32 precursor with HF optionally over a catalyst to produce a mixture comprising HFC-125 and HFC-32, removing impurities other than CFC-115 from the mixture by distillation or other processes, separating the CFC-115 from the mixture comprising HFC-125 and HFC-32 by azeotropically distilling the low-boiling azeotrope of CFC-115 and HFC-32 overhead in a distillation column, and, recovering a mixture of HFC-125 with HFC-32 substantially free of CFC-115 from the bottom of the distillation column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].C(F)(F)(F)[C:9](Cl)([F:11])[F:10]>>[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].[CH2:9]([F:11])[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)Cl)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be produced in a process comprising

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(F)F
Name
Type
product
Smiles
C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06156161

Procedure details

HFC-125 that is substantially free of CFC-115 can be produced in a process comprising contacting an HFC-125 precursor and an HFC-32 precursor with HF optionally over a catalyst to produce a mixture comprising HFC-125 and HFC-32, removing impurities other than CFC-115 from the mixture by distillation or other processes, separating the CFC-115 from the mixture comprising HFC-125 and HFC-32 by azeotropically distilling the low-boiling azeotrope of CFC-115 and HFC-32 overhead in a distillation column, and, recovering a mixture of HFC-125 with HFC-32 substantially free of CFC-115 from the bottom of the distillation column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].C(F)(F)(F)[C:9](Cl)([F:11])[F:10]>>[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].[CH2:9]([F:11])[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)Cl)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be produced in a process comprising

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(F)F
Name
Type
product
Smiles
C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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